molecular formula C12H17Cl2N3O B2989508 4-[(1-Ethyl-1H-pyrazol-4-yl)methoxy]aniline dihydrochloride CAS No. 1458615-93-4

4-[(1-Ethyl-1H-pyrazol-4-yl)methoxy]aniline dihydrochloride

Cat. No. B2989508
CAS RN: 1458615-93-4
M. Wt: 290.19
InChI Key: SHTRSRVFICKXOS-UHFFFAOYSA-N
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Description

“4-[(1-Ethyl-1H-pyrazol-4-yl)methoxy]aniline dihydrochloride” is a chemical compound with the molecular formula C12H17Cl2N3O. It has a molecular weight of 290.19 and its IUPAC name is 4-[(1-ethylpyrazol-4-yl)methoxy]aniline;dihydrochloride .


Synthesis Analysis

The synthesis of pyrazole derivatives, which includes “4-[(1-Ethyl-1H-pyrazol-4-yl)methoxy]aniline dihydrochloride”, involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .


Molecular Structure Analysis

The molecular structure of “4-[(1-Ethyl-1H-pyrazol-4-yl)methoxy]aniline dihydrochloride” comprises a pyrazole ring attached to an aniline group via a methoxy bridge. The pyrazole ring contains two nitrogen atoms at positions 1 and 2, and three carbon atoms .


Physical And Chemical Properties Analysis

“4-[(1-Ethyl-1H-pyrazol-4-yl)methoxy]aniline dihydrochloride” has a molecular weight of 290.19. It has a complexity of 204 and a topological polar surface area of 53.1. It has 3 hydrogen bond acceptors and 3 hydrogen bond donors .

Scientific Research Applications

Future Directions

Pyrazole derivatives, including “4-[(1-Ethyl-1H-pyrazol-4-yl)methoxy]aniline dihydrochloride”, continue to be a focus of research due to their wide range of applications. Future directions may include the development of more selective and potent derivatives for various applications .

properties

IUPAC Name

4-[(1-ethylpyrazol-4-yl)methoxy]aniline;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O.2ClH/c1-2-15-8-10(7-14-15)9-16-12-5-3-11(13)4-6-12;;/h3-8H,2,9,13H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHTRSRVFICKXOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)COC2=CC=C(C=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(1-Ethyl-1H-pyrazol-4-yl)methoxy]aniline dihydrochloride

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